2-Oxo-2-phenylethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarbodithioate
Description
This compound is characterized by a hydrazinecarbodithioate core (-NH-NH-CS₂⁻) linked to a 3-chloro-5-(trifluoromethyl)-2-pyridinyl substituent and a 2-oxo-2-phenylethyl group. The trifluoromethyl and chloro groups on the pyridine ring enhance its lipophilicity and metabolic stability, while the dithiocarbamate moiety may contribute to metal-binding or redox activity. Structural analogs of this compound are primarily agrochemicals or pharmaceuticals, leveraging the pyridinyl group’s bioactivity .
Properties
IUPAC Name |
phenacyl N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]carbamodithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3N3OS2/c16-11-6-10(15(17,18)19)7-20-13(11)21-22-14(24)25-8-12(23)9-4-2-1-3-5-9/h1-7H,8H2,(H,20,21)(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSLCUVYKWBGJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC(=S)NNC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3N3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Identity and Structure
The compound 2-Oxo-2-phenylethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarbodithioate, with CAS number 321430-58-4, has the molecular formula C15H11ClF3N3OS2 and a molar mass of 405.85 g/mol. Its structure features a phenylethyl moiety linked to a pyridine derivative, which is characteristic of many biologically active compounds.
Biological Activity
Mechanisms of Action
Recent studies indicate that this compound exhibits significant biological activity, particularly in the context of antimicrobial and antifungal properties. The presence of the hydrazinecarbodithioate moiety is believed to play a crucial role in its biological efficacy.
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Antifungal Activity
Research has shown that derivatives similar to this compound can inhibit the growth of various fungal pathogens. For example, studies on related hydrazine derivatives have demonstrated their ability to disrupt fungal cell membranes and inhibit mycotoxin production, which is critical for food safety and crop protection . -
Antimicrobial Properties
The compound has been tested against a range of bacterial strains, showing promising results in inhibiting bacterial growth. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and thus increasing antimicrobial efficacy . -
Cytotoxic Effects
Preliminary cytotoxicity assays suggest that this compound may exhibit selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is essential for developing potential chemotherapeutic agents .
Table 1: Summary of Biological Activities
Detailed Research Findings
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Antifungal Studies
A study evaluated the antifungal properties of related compounds against Fusarium graminearum, revealing that at higher concentrations (e.g., 1.2 mg/mL), complete inhibition of fungal growth was achieved. The mechanism involved disruption of cell membrane integrity and alteration in metabolic pathways associated with amino acid biosynthesis . -
Antimicrobial Efficacy
In tests against Gram-positive and Gram-negative bacteria, compounds structurally related to this compound showed minimum inhibitory concentrations (MICs) in the low microgram per milliliter range, indicating strong antimicrobial potential . -
Cytotoxicity Assays
Cytotoxicity was assessed using various cancer cell lines, where the compound displayed IC50 values significantly lower than those observed for normal cell lines, suggesting a favorable therapeutic index for further development as an anticancer agent .
Scientific Research Applications
Medicinal Chemistry
Research has indicated that derivatives of hydrazinecarbodithioate compounds exhibit significant biological activities, including:
- Anticancer Properties : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, hydrazine derivatives have been linked to apoptosis in various cancer cell lines, potentially through the modulation of signaling pathways related to cell survival and death .
- Antimicrobial Activity : The presence of the pyridine moiety may enhance the compound's ability to interact with biological membranes, leading to increased antimicrobial efficacy against bacteria and fungi .
Agricultural Chemistry
Compounds similar to 2-Oxo-2-phenylethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarbodithioate have been explored for their potential as:
- Pesticides : The structural features suggest possible insecticidal properties, making it a candidate for further investigation in agricultural applications .
Material Science
The unique chemical structure allows for potential applications in:
- Polymer Chemistry : As a building block for synthesizing novel polymers with specific thermal and mechanical properties. Its ability to form cross-links may be beneficial in creating durable materials .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Structural Analogues
The table below compares key structural and functional attributes of the target compound with its closest analogs:
Key Research Findings
- Bioactivity: Fluopyram and haloxyfop-methyl demonstrate that the 3-chloro-5-(trifluoromethyl)-2-pyridinyl group confers resistance to enzymatic degradation, enhancing environmental persistence .
- Structural Analysis : Crystallographic studies using SHELX and ORTEP-3 (commonly applied to agrochemicals) reveal that halogenated pyridinyl derivatives often form stable π-stacking interactions and hydrogen bonds (e.g., C-F⋯H-N), influencing crystal packing and solubility .
- Hydrogen Bonding: The hydrazinecarbodithioate group in the target compound can act as both donor (N-H) and acceptor (S atoms), enabling diverse supramolecular architectures compared to fluopyram’s rigid amide-based networks .
Mechanistic and Application Insights
- Agrochemicals : Haloxyfop-methyl and fluopyram target acetyl-CoA carboxylase (ACCase) and succinate dehydrogenase (SDH), respectively. The target compound’s dithiocarbamate may inhibit enzymes requiring metal cofactors (e.g., urease or metalloproteases) .
- Pharmaceutical Potential: The Ev8-excluded analog (thiazolylmethylthio-benzamide) highlights the pyridinyl group’s versatility in kinase inhibition, suggesting the target compound could be repurposed for therapeutic applications .
Q & A
Q. How can researchers validate the compound’s role in catalytic cycles (e.g., as a redox mediator) using electrochemical methods?
- Methodological Answer : Cyclic voltammetry (CV) in aprotic solvents (e.g., acetonitrile) identifies redox potentials. Couple with bulk electrolysis and electron paramagnetic resonance (EPR) spectroscopy to detect radical intermediates. Compare with computational predictions of redox behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
